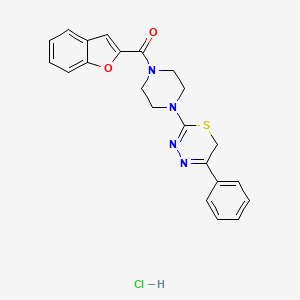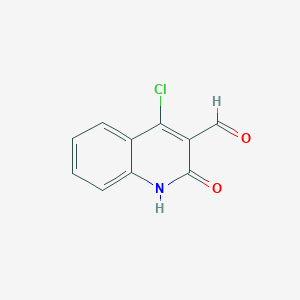
4-Chloro-2-hydroxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-hydroxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been a subject of research over the years . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . A variety of synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde includes a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains a chlorine atom, a hydroxyl group, and a carbaldehyde group .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs involves various reactions to construct fused or binary quinoline-cord heterocyclic systems . These reactions include intramolecular cyclization of 1,3-diols and reductive elimination followed by dehydrative cyclo-condensation .科学的研究の応用
Neuroprotection in Cerebral Ischaemia
A study investigated the effects of IOX3, a derivative related to 4-Chloro-2-hydroxyquinoline-3-carbaldehyde, on transient focal cerebral ischaemia in mice. The compound, when administered prior to the induction of ischaemia, showed neuroprotective effects, reducing blood-brain barrier disruption and infarct volumes. The neuroprotection was partially attributed to the stabilization of the hypoxia-inducible factor (HIF) pathway, suggesting its potential for therapeutic activation in neurovascular protection from cerebral ischaemia (Chen et al., 2014).
Enhancement of Antimutagenic Metabolites
Dietary antioxidants, such as BHA and ethoxyquin, were found to reduce the levels of mutagenic metabolites of benzo(a)pyrene in mice, a function partially attributed to the elevation of hepatic glutathione S-transferase activities. The presence of compounds related to 4-Chloro-2-hydroxyquinoline-3-carbaldehyde in the diet played a role in enhancing the body's ability to inactivate arene oxides and other hydrophobic electrophiles, indicating its potential application in cancer prevention (Benson et al., 1978).
Antitumor Applications
In the realm of antitumor applications, a derivative of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde, CHM-1-P-Na, showcased potent antitumor activity in preclinical evaluations. The compound displayed a unique mechanism of action, effectively causing apoptotic effects in breast carcinoma cells and showing promise as a candidate for anticancer clinical trials (Chou et al., 2010).
Investigation of Antileishmanial and Antimalarial Properties
4-Chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives have been explored for their antileishmanial and antimalarial properties. Studies have assessed the efficacy of chloroquine, a derivative, in combination therapies for diseases like cutaneous leishmaniasis and malaria. These studies highlight the potential of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde derivatives in developing new treatments for these diseases (Wijnant et al., 2017), (Werbel et al., 1986).
Toxicological Studies and Drug Safety
4-Chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives have also been the subject of toxicological studies to determine their safety profiles. Research in this area aims to understand the acute toxicity and potential side effects, paving the way for the safe use of these compounds in therapeutic applications (Bogdan et al., 2019).
作用機序
While the specific mechanism of action for 4-Chloro-2-hydroxyquinoline-3-carbaldehyde is not explicitly mentioned in the retrieved papers, compounds containing the 8-hydroxyquinoline moiety have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
将来の方向性
特性
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-10(14)7(9)5-13/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPNXXIYWLPSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxyquinoline-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

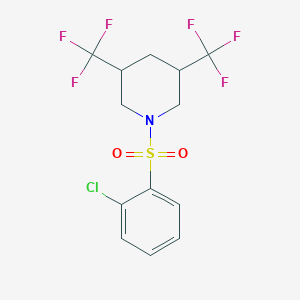


![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)
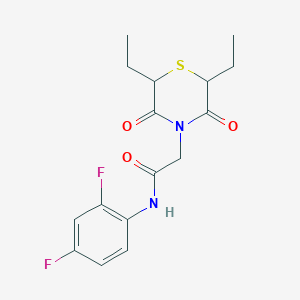
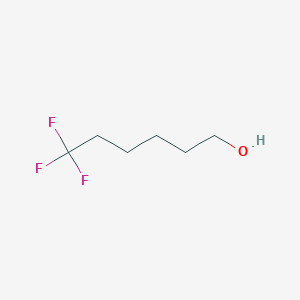
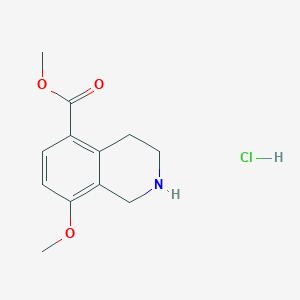
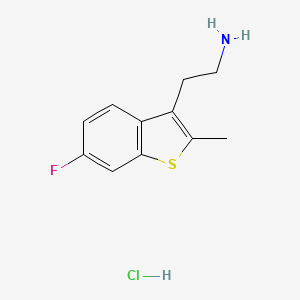

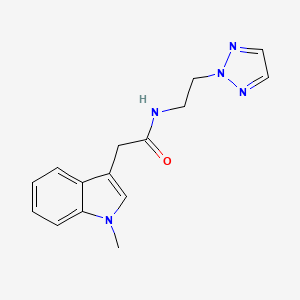
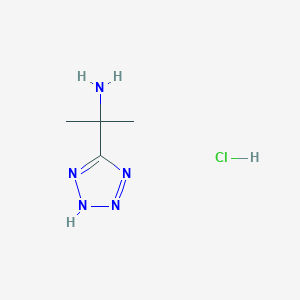
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)
![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)
